REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]=1[C:13]([OH:15])=[O:14])([O-])=O.C(O)C.[H][H]>CCOCC.[Pd]>[NH2:1][C:4]1[CH:12]=[CH:11][CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]=1[C:13]([OH:15])=[O:14]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CCOCC
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Name
|
|
Quantity
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75 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=C(C(C(=O)O)=CC=C1)C(=O)O
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Name
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|
Quantity
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1.5 L
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Type
|
reactant
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
2.5 g
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Type
|
catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was charged to a 2.5 L Parr hydrogenator under nitrogen
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Type
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TEMPERATURE
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Details
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was maintained at between 50 psi (245 kPa) and 55 psi (379 kPa)
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Type
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CUSTOM
|
Details
|
the mixture was purged with nitrogen 3 times
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Type
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FILTRATION
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Details
|
The suspension was filtered through a celite bed
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Type
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WASH
|
Details
|
rinsed with methanol
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuum
|
Type
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CUSTOM
|
Details
|
to yield a solid
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Type
|
CUSTOM
|
Details
|
isolated by vacuum filtration
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Type
|
CUSTOM
|
Details
|
The solid was dried in vacuum to a constant weight
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(C(=O)O)=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |